molecular formula C14H23N B1345182 N,N-Dibutylaniline CAS No. 613-29-6

N,N-Dibutylaniline

Cat. No. B1345182
CAS No.: 613-29-6
M. Wt: 205.34 g/mol
InChI Key: FZPXKEPZZOEPGX-UHFFFAOYSA-N
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Patent
US04886339

Procedure details

A 20 ml sample of N,N-dimethylformamide (DMF) was cooled to 0° C. for 1 hour and at 25° C. for 1 hour, then N,N-dibutylaniline was added slowly. The reaction mixture was heated at 90° C. for 16 hours, then cooled and poured onto 50 g of ice. A brown oil separated which was taken up in dichloromethane. The extract was washed with saturated aqueous bicarbonate then with water containing a little ammonium chloride, dried (MgSO4), and the solvent was removed at reduced pressure. The brown, oily residue was distilled in vacuo to product 6.65 g (58%) of a yellow liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]([CH2:12][CH2:13][CH2:14][CH3:15])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4].CN(C)[CH:18]=[O:19]>>[CH2:1]([N:5]([CH2:12][CH2:13][CH2:14][CH3:15])[C:6]1[CH:11]=[CH:10][C:9]([CH:18]=[O:19])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N(C1=CC=CC=C1)CCCC
Step Two
Name
ice
Quantity
50 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
A brown oil separated which
WASH
Type
WASH
Details
The extract was washed with saturated aqueous bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water containing a little ammonium chloride, dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The brown, oily residue was distilled in vacuo to product 6.65 g (58%) of a yellow liquid

Outcomes

Product
Name
Type
Smiles
C(CCC)N(C1=CC=C(C=O)C=C1)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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